molecular formula C14H11ClO2S B1315593 Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- CAS No. 93288-98-3

Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-

Cat. No.: B1315593
CAS No.: 93288-98-3
M. Wt: 278.8 g/mol
InChI Key: ZMNLMJHSDPBCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- is a useful research compound. Its molecular formula is C14H11ClO2S and its molecular weight is 278.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity of Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid

This study discusses the antimicrobial properties of eight newly synthesized thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid. These compounds demonstrated specific antimicrobial activities against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as Candida spp. The activity spectrum and minimal inhibitory concentration (MIC) values varied, indicating potential use in treating multidrug-resistant infections, especially MRSA (Limban et al., 2008).

Pharmacological Potential

Synthesis of S,N-Substituted 2-Mercaptobenzenesulfonamide Derivatives

A series of derivatives was prepared with potential pharmacological activity observed for one compound, indicating anticancer properties in vitro. This highlights the versatility of benzoic acid derivatives in developing pharmacologically active compounds (Pomarnacka & Kornicka, 1998).

Agricultural Enhancements

Plant Growth-Regulating Substances

The effects of chloro- and methyl-substituted phenoxyacetic and benzoic acids were investigated for their plant growth-regulating properties. Specific substitutions on the benzene ring were associated with higher activity, offering insights into developing more effective agricultural chemicals (Pybus et al., 1959).

Enzyme Inhibition Studies

Thiopurine Methyltransferase Inhibition by Benzoic Acid Derivatives

This study explored the inhibition of thiopurine methyltransferase by various substituted benzoic acids. The findings contribute to understanding enzyme inhibition mechanisms and the design of enzyme inhibitors for therapeutic purposes (Ames et al., 1986).

Environmental and Food Science

Benzoic Acid in Foods and Additives

This review covers the occurrence, use, human exposure, metabolism, and controversy surrounding benzoic acid and its derivatives in foods. It discusses their widespread use as preservatives and flavoring agents, highlighting the need for careful consideration of human exposure and potential health effects (del Olmo et al., 2017).

Properties

IUPAC Name

5-chloro-2-(2-methylphenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-9-4-2-3-5-12(9)18-13-7-6-10(15)8-11(13)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNLMJHSDPBCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70524309
Record name 5-Chloro-2-[(2-methylphenyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93288-98-3
Record name 5-Chloro-2-[(2-methylphenyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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